2-Amino-2-methylbutanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein Synthesis and Amino Acid Studies

2-Amino-2-methylbutanoic acid, more commonly known as isovaline, is an essential amino acid. Essential amino acids cannot be synthesized by the body and must be obtained through diet. Isovaline plays a crucial role in protein synthesis PubChem: . Scientific research utilizes isovaline to study protein synthesis pathways and the incorporation of amino acids into proteins. Additionally, isovaline serves as a control or reference compound in studies investigating other amino acids and their role in protein metabolism.

Isovaleric acidemia research

Isovaleric acidemia is a rare inherited metabolic disorder affecting the breakdown of certain amino acids. Individuals with this condition have difficulty processing isovaline, leading to its buildup in the body. Researchers utilize isovaline hydrochloride to develop cell culture models that mimic isovaleric acidemia. These models allow them to study the disease process and test potential therapies National Institutes of Health website: .

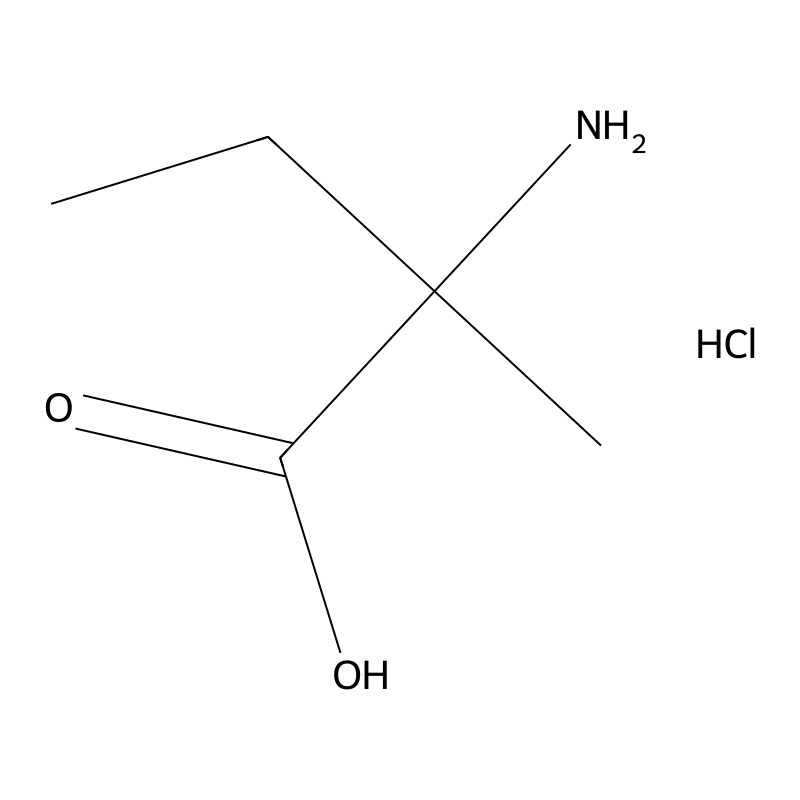

2-Amino-2-methylbutanoic acid hydrochloride, also known as 2-amino-2-methylbutanoic acid hydrochloride, is a hydrochloride salt of an amino acid with the molecular formula and a molecular weight of approximately 145.61 g/mol. This compound is characterized by its chiral nature, existing in multiple stereoisomer forms, specifically the (R) and (S) configurations. Its structure includes a branched chain with a central carbon atom bonded to an amino group, a carboxylic acid group, and two additional methyl groups, contributing to its unique properties and biological relevance .

The chemical behavior of 2-amino-2-methylbutanoic acid hydrochloride is influenced by its functional groups. It can participate in various reactions typical of amino acids:

- Acid-Base Reactions: The carboxylic acid group can donate a proton, while the amino group can accept one, allowing it to act as both an acid and a base.

- Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield corresponding amines.

- Esterification: The carboxylic acid can react with alcohols to form esters in the presence of an acid catalyst .

Research indicates that 2-amino-2-methylbutanoic acid hydrochloride exhibits several biological activities:

- Neuroprotective Effects: It has been studied for its potential neuroprotective properties, possibly aiding in the treatment of neurodegenerative diseases.

- Metabolic Role: As an amino acid derivative, it plays a role in protein synthesis and metabolism.

- Antioxidant Activity: Some studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells .

The synthesis of 2-amino-2-methylbutanoic acid hydrochloride can be achieved through various methods:

- Starting from Isovaleraldehyde: One common method involves the reductive amination of isovaleraldehyde with ammonia or primary amines in the presence of reducing agents.

- From α-Keto Acids: Another approach utilizes α-keto acids that undergo reductive amination to yield the desired amino acid.

- Enzymatic Synthesis: Enzymatic methods involving specific aminotransferases have also been explored for producing this compound with high specificity and yield .

2-Amino-2-methylbutanoic acid hydrochloride has several applications:

- Nutritional Supplements: It is often included in dietary supplements aimed at enhancing muscle growth and recovery due to its role as an amino acid.

- Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development targeting neurodegenerative disorders.

- Research: Used as a biochemical tool in studies related to metabolism and protein synthesis .

Several compounds share structural similarities with 2-amino-2-methylbutanoic acid hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| L-Isovaline | Natural amino acid; involved in protein synthesis. | |

| 3-Aminobutyric Acid | Shorter chain; primarily acts as a neurotransmitter. | |

| L-Valine | Branched-chain amino acid; essential for protein synthesis. | |

| 4-Aminobutyric Acid | Similar structure; primarily acts as an inhibitory neurotransmitter. |

Uniqueness

The unique branched structure of 2-amino-2-methylbutanoic acid hydrochloride distinguishes it from these compounds. Its specific stereochemistry contributes to its unique biological activities and potential therapeutic applications not found in simpler or linear amino acids .